molecular formula C16H17NO2 B399548 3-ethoxy-N-(2-methylphenyl)benzamide

3-ethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B399548
M. Wt: 255.31g/mol
InChI Key: KIJNCMREJYYBHM-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with an ethoxy moiety at the meta position (C3) and an N-linked 2-methylphenyl ring. Its ethoxy group enhances lipophilicity, while the ortho-methyl substituent on the aniline ring may sterically hinder rotational freedom, impacting molecular conformation and binding interactions.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

3-ethoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)16(18)17-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KIJNCMREJYYBHM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects :

  • Trifluoromethyl (‑CF3) groups are highly electronegative, withdrawing electron density and altering solubility and metabolic stability .

Steric Effects :

  • Ortho-substituents (e.g., 2-methyl in the target compound) introduce steric hindrance, which may restrict molecular rotation and influence binding to biological targets .

Spectroscopic and Crystallographic Characterization

  • Spectroscopy : All compounds were characterized using ¹H/¹³C NMR, IR, and mass spectrometry. The ethoxy group in the target compound would show distinct NMR signals (e.g., triplet for CH2CH3 at ~1.3 ppm and quartet for OCH2 at ~4.0 ppm) .
  • Crystallography : X-ray studies of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirmed planar amide geometry and hydrogen-bonding networks, critical for stability . Similar analyses for the target compound would elucidate the impact of ethoxy and ortho-methyl groups on crystal packing.

Preparation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 3-ethoxybenzoic acid to its acid chloride derivative, followed by amidation with 2-methylaniline.

Procedure :

  • Chlorination : 3-Ethoxybenzoic acid reacts with thionyl chloride (SOCl₂) at 70°C for 4 hours to form 3-ethoxybenzoyl chloride.

  • Amidation : The acid chloride is coupled with 2-methylaniline in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours.

Key Data :

StepReagent RatioTemperatureYield
Chlorination1:1.2 (acid:SOCl₂)70°C95%
Amidation1:1.1 (acid chloride:aniline)25°C88%

This method achieves an overall yield of 83% with >98% purity (HPLC). Side products include residual thionyl chloride (<0.5%) and unreacted aniline (<1.2%).

Reductive Amination Approach

An alternative route employs reductive amination of 3-ethoxybenzaldehyde with 2-methylaniline derivatives.

Procedure :

  • Imine Formation : 3-Ethoxybenzaldehyde reacts with 2-methylaniline in methanol at 25°C for 18 hours.

  • Reduction : Sodium borohydride (NaBH₄) is added to reduce the imine intermediate at 0°C for 4 hours.

Optimized Conditions :

  • Solvent: Methanol (15 mL/mmol)

  • NaBH₄ Ratio: 2 equivalents

  • Yield: 76% (isolated)

This method avoids harsh chlorination steps but requires careful pH control (pH 8–9) to prevent over-reduction.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (KR100834387B1) enhances scalability:

  • Esterification : 2-Hydroxy-3-methoxybenzoic acid is treated with allyl bromide and K₂CO₃ in dimethylformamide (DMF) to form allyl esters.

  • Claisen Rearrangement : The ester undergoes thermal rearrangement at 180°C for 40 minutes.

  • Amidation : Ethanolamine coupling at 120°C for 2 hours yields the benzamide core.

Key Metrics :

ParameterValue
Throughput12 kg/h
Purity99.4% (GC-MS)
Solvent Recovery98% (DMF)

This method reduces reaction time from 24 hours (batch) to 3.5 hours (continuous).

Reaction Optimization Strategies

Catalytic Systems

  • Palladium Catalysis : Pd(OAc)₂ (0.5 mol%) with Xantphos ligand increases amidation efficiency (yield: 92%).

  • Enzyme-Mediated : Lipase B (Candida antarctica) in ionic liquids achieves 85% yield under mild conditions (40°C, pH 7).

Comparative Performance :

CatalystTemperatureTimeYield
Pd(OAc)₂/Xantphos80°C6 h92%
Lipase B40°C24 h85%

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (3:7) produces needle-shaped crystals (mp 142–144°C).

  • Chromatography : Silica gel (230–400 mesh) with 20% ethyl acetate/hexane eluent achieves 99.5% purity.

Purity Data :

MethodPurityImpurities
Crystallization98.7%0.8% aniline
Column Chromatography99.5%<0.1% DMF

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45–7.32 (m, 4H), 4.10 (q, J = 7.0 Hz, 2H), 2.35 (s, 3H).

  • HRMS : [M+H]⁺ calc. for C₁₆H₁₇NO₂: 255.1259; found: 255.1263 .

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